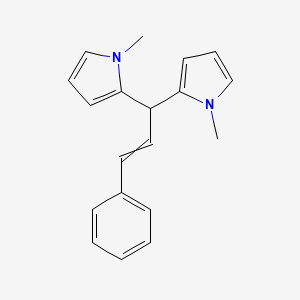
2,2'-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) is an organic compound that belongs to the class of bis-pyrroles. This compound features a central phenylpropene moiety flanked by two 1-methyl-1H-pyrrole groups. The structure of this compound imparts unique chemical properties, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylprop-1-ene and 1-methyl-1H-pyrrole.
Condensation Reaction: The 1-phenylprop-1-ene undergoes a condensation reaction with two equivalents of 1-methyl-1H-pyrrole in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., sulfuric acid).
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or toluene. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole).
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions with reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or nitrated derivatives depending on the substituent introduced.
科学的研究の応用
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2’-(1-Phenylethene-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with an ethene moiety instead of propene.
2,2’-(1-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with a propane moiety instead of propene.
2,2’-(1-Phenylbut-1-ene-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with a butene moiety instead of propene.
Uniqueness
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the propene moiety and the bis-pyrrole groups allows for unique interactions with other molecules, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
919295-58-2 |
|---|---|
分子式 |
C19H20N2 |
分子量 |
276.4 g/mol |
IUPAC名 |
1-methyl-2-[1-(1-methylpyrrol-2-yl)-3-phenylprop-2-enyl]pyrrole |
InChI |
InChI=1S/C19H20N2/c1-20-14-6-10-18(20)17(19-11-7-15-21(19)2)13-12-16-8-4-3-5-9-16/h3-15,17H,1-2H3 |
InChIキー |
OMVUQDFQKLNPPG-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(C=CC2=CC=CC=C2)C3=CC=CN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















